N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE
Description
N-Benzyl-2-(isopropylsulfanyl)benzamide is a benzamide derivative characterized by a benzamide core substituted at the 2-position with an isopropylsulfanyl (-S-iPr) group and an N-benzyl (-CH₂C₆H₅) moiety.
Properties
IUPAC Name |
N-benzyl-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13(2)20-16-11-7-6-10-15(16)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVWVWJBIOXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the benzyl group or the sulfanyl group.
Substitution: The benzyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of certain enzymes, such as tyrosinase . The molecular pathways involved in its action include binding to the active site of the enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between N-Benzyl-2-(isopropylsulfanyl)benzamide and related compounds:
Key Observations:
- Lipophilicity vs. Polarity : The isopropylsulfanyl group in the target compound contributes to higher lipophilicity compared to sulfamoyl or sulfonyl derivatives (e.g., ), which may influence membrane permeability and metabolic stability.
- Biological Targeting : Compounds with sulfamoyl or pyrimidinyl groups (e.g., ) are often designed to interact with ATP-binding pockets in kinases, whereas the simpler isopropylsulfanyl group may prioritize broader enzyme inhibition.
- Synthetic Complexity: Derivatives like and involve multi-step syntheses due to glycyl-amino or oxadiazole moieties, whereas the target compound could be synthesized more straightforwardly via thiol-alkylation reactions .
Pharmacological and Functional Comparisons
Kinase Inhibition Potential
- Methylsulfonyl-Containing Analog () : The methylsulfonyl group in this derivative mimics phosphate groups, a common strategy in kinase inhibitors. This compound’s dual aryl and sulfonyl groups may enhance binding to tyrosine kinases like EGFR or VEGFR .
- Oxadiazole Derivative () : The oxadiazole ring and fluorine substituent improve selectivity for kinases with hydrophobic active sites (e.g., Aurora kinases) .
- Target Compound : The absence of charged or polar groups may limit kinase affinity but could favor off-target effects in cysteine protease inhibition.
Antimicrobial Activity
Physicochemical and ADME Profiles
- Solubility: Sulfamoyl and glycyl-amino derivatives () exhibit higher aqueous solubility due to polar groups, whereas the target compound’s lipophilicity may necessitate prodrug strategies.
- In contrast, methylsulfonyl () or oxadiazole () groups are metabolically inert .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
